molecular formula C22H15ClO B12886775 2-(4-(4-Chlorostyryl)phenyl)benzofuran

2-(4-(4-Chlorostyryl)phenyl)benzofuran

Katalognummer: B12886775
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: DVWKVZWKMHBSHM-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(4-Chlorostyryl)phenyl)benzofuran is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structural features of benzofuran make it a valuable scaffold for the development of new therapeutic agents and other functional materials.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4-Chlorostyryl)phenyl)benzofuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can result in various functionalized benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Chlorostyryl)phenyl)benzofuran has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-(4-Chlorostyryl)phenyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and proteins, leading to their antimicrobial and anticancer activities . The compound’s unique structural features allow it to bind to these targets with high affinity, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-(4-Chlorostyryl)phenyl)benzofuran is unique due to its specific structural features, which confer distinct biological activities and potential applications. Compared to other benzofuran derivatives, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C22H15ClO

Molekulargewicht

330.8 g/mol

IUPAC-Name

2-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-1-benzofuran

InChI

InChI=1S/C22H15ClO/c23-20-13-9-17(10-14-20)6-5-16-7-11-18(12-8-16)22-15-19-3-1-2-4-21(19)24-22/h1-15H/b6-5+

InChI-Schlüssel

DVWKVZWKMHBSHM-AATRIKPKSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.